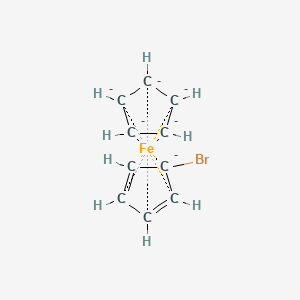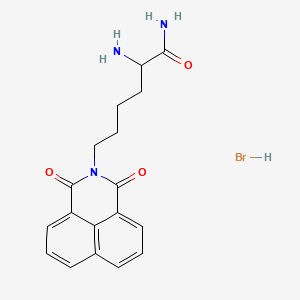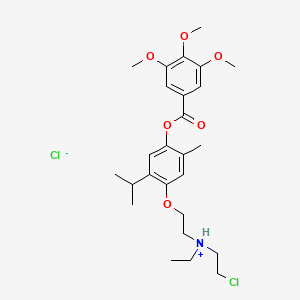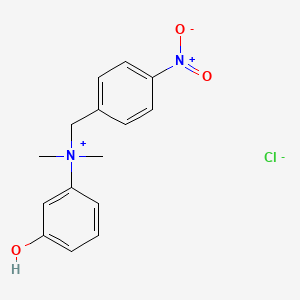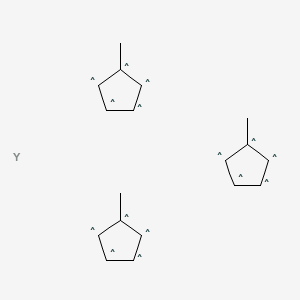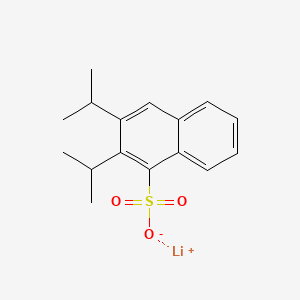
Lithium diisopropylnaphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium diisopropylnaphthalenesulfonate is a chemical compound with the molecular formula C16H19LiO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of lithium naphthalenides, which are known for their reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium diisopropylnaphthalenesulfonate typically involves the reaction of naphthalene with lithium in the presence of isopropyl groups and sulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Lithium diisopropylnaphthalenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: The compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent environments .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions can produce corresponding alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
Lithium diisopropylnaphthalenesulfonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical studies, including the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
作用機序
The mechanism of action of lithium diisopropylnaphthalenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, facilitating electron transfer reactions. It also interacts with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
類似化合物との比較
Lithium diisopropylnaphthalenesulfonate can be compared with other similar compounds, such as:
Lithium naphthalenide: Known for its use as an initiator in anionic polymerizations.
Sodium naphthalenide: Similar to lithium naphthalenide but with different reactivity and stability properties.
Lithium diisopropylamide: Used as a strong base in organic synthesis.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. This compound is unique due to its specific combination of isopropyl and sulfonate groups, which confer distinct chemical and physical properties .
特性
CAS番号 |
94248-48-3 |
|---|---|
分子式 |
C16H19LiO3S |
分子量 |
298.4 g/mol |
IUPAC名 |
lithium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.Li/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChIキー |
XPLODJXAXKKWOC-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
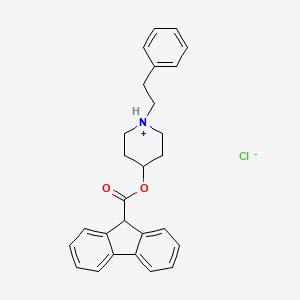

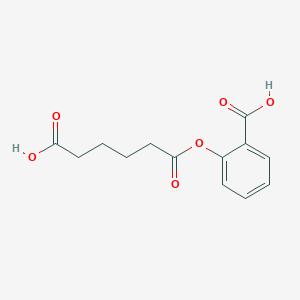
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
